
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide
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Overview
Description
2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzene, cyclopropylsulfamoyl, and dimethoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,4-dichlorobenzoic acid with an amine derivative.
Introduction of the Cyclopropylsulfamoyl Group: This step involves the sulfonation of the benzamide core using cyclopropylsulfonyl chloride under basic conditions.
Attachment of the Dimethoxybenzyl Group: The final step includes the alkylation of the intermediate product with 3,4-dimethoxybenzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
- 2,4-Dichloro-5-(methylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide
- 2,4-Dichloro-5-(ethylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide
- 2,4-Dichloro-5-(propylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the sulfamoyl moiety (cyclopropyl vs. methyl, ethyl, or propyl).
- Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
- Biological Activity: Variations in the alkyl group can lead to differences in biological activity, including potency and selectivity towards specific targets.
This detailed article provides a comprehensive overview of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[(3,4-dimethoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O5S/c1-27-16-6-3-11(7-17(16)28-2)10-22-19(24)13-8-18(15(21)9-14(13)20)29(25,26)23-12-4-5-12/h3,6-9,12,23H,4-5,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOITVZQAGJCMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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